

# Application Notes and Protocols: Total Synthesis of Anti-MRSA Active Diorcinols

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## Compound of Interest

Compound Name: Anti-MRSA agent 23

Cat. No.: B15564389

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## Introduction

Methicillin-resistant *Staphylococcus aureus* (MRSA) poses a significant threat to global public health, necessitating the development of novel antimicrobial agents. While the specific designation "**Anti-MRSA agent 23**" does not correspond to a uniquely identified compound in the reviewed scientific literature, this document provides a detailed protocol for the total synthesis of a class of potent anti-MRSA agents known as diorcinols. Diorcinols and their related prenylated diaryl ethers have demonstrated significant activity against clinical isolates of MRSA. The following protocols are based on the successful total synthesis of Diorcinol D, I, and J, which was achieved in five to seven steps.

## Quantitative Data Summary

The following tables summarize the yields for the key synthetic steps in the preparation of selected diorcinols and their precursors.

Table 1: Synthesis of Prenylated Monomethyl Orcinols

Compound	Starting Material	Key Reagents and Conditions	Yield (%)	Reference
6a	4-bromo-3-methoxy-5-methylphenol (10)	prenylzinc bromide, Xphos Pd G3, XPhos, THF, r.t., 16 h	Not specified	
6b & 6c	Monomethyl orcinol (5)	1) tert-butyl (2-methylbut-3-en-2-yl) carbonate, Pd(PPh <sub>3</sub> ) <sub>4</sub> , 4 Å MS, THF, 4 °C, 16 h; 2) DMF, 185 °C, microwave, 1 h	94% (for allyl ether 9), then separated	
10	Monomethyl orcinol (5)	LiBr, (nBu <sub>4</sub> N) <sub>2</sub> S <sub>2</sub> O <sub>8</sub> , MeCN, 0 °C → r.t., 16 h	45%	

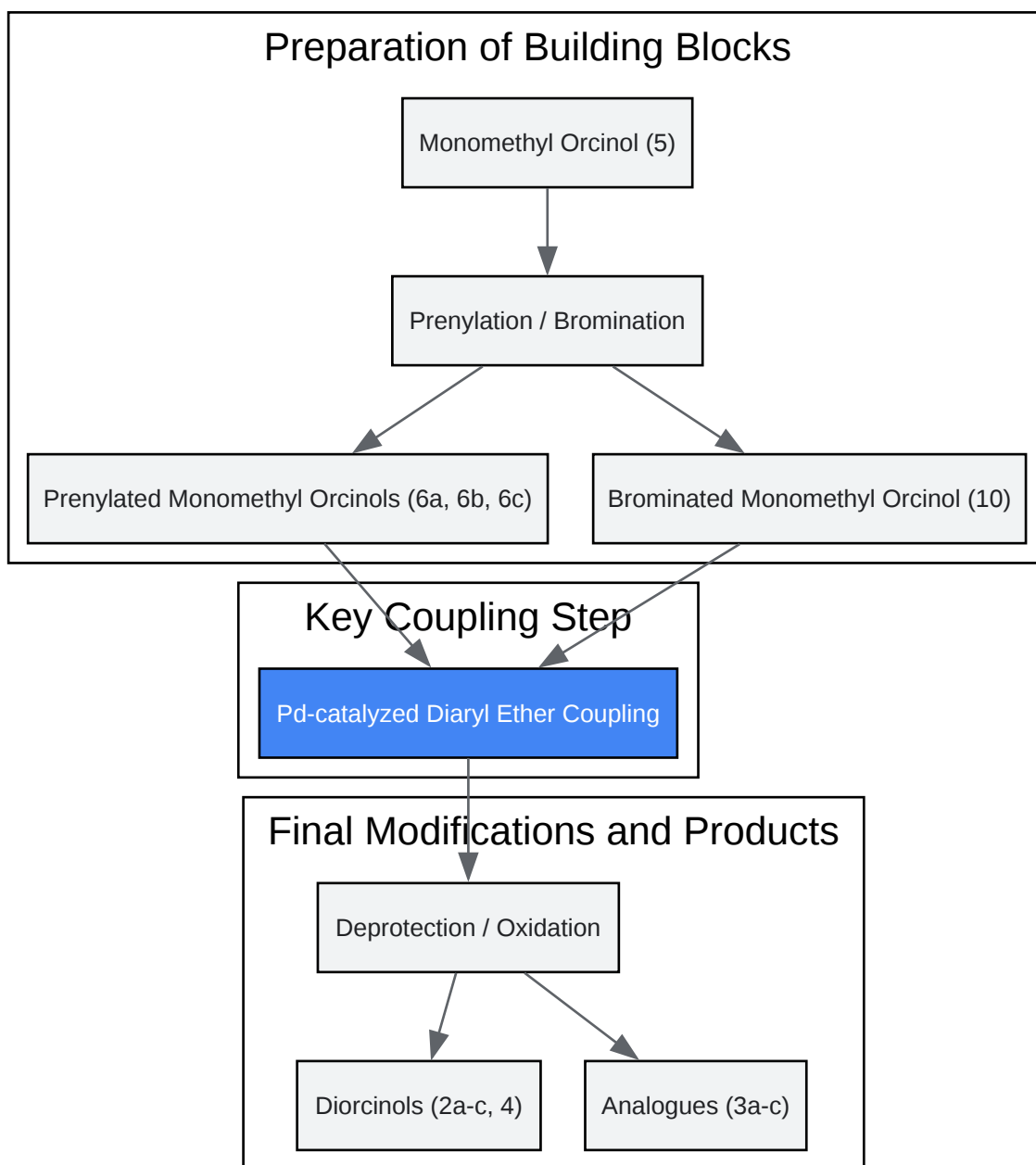
Table 2: Diaryl Ether Coupling and Final Product Synthesis

Product	Key Reaction	Overall Yield (%)	Reference
Diorcinol D (2b)	Pd-catalyzed diaryl ether coupling	51%	
Diorcinol I (2c)	Pd-catalyzed diaryl ether coupling	20%	
Diorcinol J (4)	Pd-catalyzed diaryl ether coupling	16%	
Compound 3a	Epoxidation and rearrangement of prenyl unit, followed by Dess-Martin oxidation	17%	

### Experimental Workflow

The overall synthetic strategy for the diorcinols is a divergent approach that relies on a key palladium-catalyzed diaryl ether coupling step.

## Overall Synthetic Workflow for Diorcinols



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